molecular formula C11H11NO2 B132212 4,5-Dimethoxy-1-cyanobenzocyclobutane CAS No. 35202-54-1

4,5-Dimethoxy-1-cyanobenzocyclobutane

Cat. No.: B132212
CAS No.: 35202-54-1
M. Wt: 189.21 g/mol
InChI Key: HJTHVTHXHHFXMJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1-cyanobenzocyclobutane is an organic compound with the molecular formula C11H11NO2. It is a bicyclic structure containing a benzocyclobutane ring substituted with two methoxy groups and a cyano group. This compound is known for its applications in the synthesis of selective bradycardic agents and other pharmaceutical intermediates .

Scientific Research Applications

4,5-Dimethoxy-1-cyanobenzocyclobutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is used in the development of selective bradycardic agents, which are drugs that selectively slow down the heart rate.

    Industry: The compound is used in the production of various chemical products and intermediates

Safety and Hazards

The safety information for 4,5-Dimethoxy-1-cyanobenzocyclobutane indicates that it has several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include P261;P280;P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,5-Dimethoxy-1-cyanobenzocyclobutane involves the reaction of hydrocinnamonitrile with sodium amide (NaNH2) in liquid ammonia at -45°C. The reaction mixture is stirred for 2 hours, followed by the addition of ammonium chloride (NH4Cl) and water. The product is then recrystallized with ethanol to obtain this compound as a colorless powder .

Another method involves the use of n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at -10°C. The reaction is carried out with 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, followed by the addition of diisopropylamine. The product is then crystallized and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-1-cyanobenzocyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1-cyanobenzocyclobutane involves its interaction with specific molecular targets and pathways. For example, in the development of bradycardic agents, the compound targets the cardiac pacemaker current (If) channels, leading to a reduction in heart rate. The methoxy and cyano groups play a crucial role in the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
  • 1-Cyano-4,5-dimethoxybenzocyclobutene
  • Ivabradine Impurity 79
  • Ivabradine Impurity 89

Uniqueness

4,5-Dimethoxy-1-cyanobenzocyclobutane is unique due to its specific substitution pattern on the benzocyclobutane ring, which imparts distinct chemical and biological properties. Its methoxy and cyano groups contribute to its reactivity and selectivity in various applications, making it a valuable compound in pharmaceutical and chemical research .

Properties

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHVTHXHHFXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020939
Record name Bicyclo[4.2.0]​octa-​1,​3,​5-​triene-​7-​carbonitrile, 3,​4-​dimethoxy-
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35202-54-1
Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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Record name 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-triene-7-carbonitrile
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Record name 35202-54-1
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Record name Bicyclo[4.2.0]​octa-​1,​3,​5-​triene-​7-​carbonitrile, 3,​4-​dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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Synthesis routes and methods I

Procedure details

Under nitrogen, mix together 5.4 ml (0.0382 mol) of redistilled diisopropylamine and 60 ml of THF. Cool the mixture to −50° C. and pour in dropwise 15.3 ml (0.0382 mol) of a 2.5N solution of butyllithium in hexane. Allow the temperature to rise again to −5° C. and stir for 10 minutes. Cool the solution to −60° C. and pour in dropwise a solution of 3 g (0.00954 mol) of 2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate in 35 ml of THF. Allow the temperature slowly to rise again to −24° C. while monitoring by HPLC disappearance of the reactant. Add the reaction mixture to a mixture of water and ice and extract with ethyl acetate. Wash the organic phases in succession with 1N sodium hydroxide solution, aqueous 1N HCl solution, water and saturated aqueous NaCl solution and then dry them over MgSO4, filter, and evaporate off the solvents. 2 g of residue are obtained which is purified by flash chromatography on 70 g of silica (eluant=dichloromethane) to yield 0.9 g of title product in the form of a white solid.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
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Name
solution
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2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate
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reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

A solution of TosMIC (0.98 g, 4.98 mmol, 2.3 eq) in THF (3 mL) is poured, over 20 minutes, into a solution of potassium tert-butoxide (1.22 g; 10.9 mmol; 5 eq) in THF (7.5 mL) stirred at 0° C. under nitrogen. Then 200 μL of methanol are added to the mixture and stirring is maintained for 30 minutes at 0° C. In parallel, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (0.39 g, 2.17 mmol, 1 eq), lithium bromide (0.19 g, 2.17 mmol, 1 eq) and THF (2.5 mL) are transferred into a second three-necked flask. After cooling to 0° C. under nitrogen, the solution of TosMIC and potassium tert-butoxide is transferred to the reaction mixture. After returning to ambient temperature, the solution is heated to 40° C. and stirred for 16 hours at that temperature. The mixture is then hydrolysed with a solution of 11N HCl (0.7 mL, 7.73 mmol) in water (2 mL). After evaporating off the THF under reduced pressure, the product is extracted with 5 mL of dichloromethane. The organic phase is washed twice with 2×5 mL of water before being dried. The crude product is purified by column chromatography over silica gel using the binary mixture methylcyclohexane/ethyl acetate 75/25 to obtain the title product in the form of a cream-coloured powder.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
solvent
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Three
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Quantity
3 mL
Type
solvent
Reaction Step Three
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Quantity
7.5 mL
Type
solvent
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0.39 g
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reactant
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0.19 g
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reactant
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2.5 mL
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Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Seven
Yield
54%

Synthesis routes and methods III

Procedure details

To a solution of NaNH2, prepared starting from 200 mL of liquid NH3 and 1 g of Na (catalyst: FeCl3) there are added, in portions, 5.4 g of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and the reaction mixture is stirred at ambient temperature for 2 hours. After evaporating off the excess NH3, 2 g of NH4Cl and 200 mL of water are added in portions. The grey crystals formed are collected and recrystallised from ethanol to yield 2.38 g of the expected product.
[Compound]
Name
NaNH2
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Na
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1 g
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Quantity
5.4 g
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Reaction Step Four
[Compound]
Name
liquid
Quantity
200 mL
Type
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 2
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 3
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 4
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 5
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 6
4,5-Dimethoxy-1-cyanobenzocyclobutane

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